Nortadalafil, also known as demethyl tadalafil, is a compound that serves as a selective phosphodiesterase-5 inhibitor. It is a metabolite of tadalafil, which is widely recognized for its applications in treating erectile dysfunction and pulmonary arterial hypertension. Although nortadalafil has not received approval for medical use, it is available for research purposes and has shown potential therapeutic applications.
Nortadalafil is derived from tadalafil, a medication marketed under the brand names Cialis and Adcirca. Tadalafil itself is a well-established treatment for erectile dysfunction and pulmonary arterial hypertension, functioning by enhancing blood flow through the inhibition of phosphodiesterase-5 enzymes. Nortadalafil's chemical structure allows it to exert similar pharmacological effects.
Nortadalafil falls under the category of phosphodiesterase-5 inhibitors, which are compounds that inhibit the enzyme responsible for breaking down cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, promoting smooth muscle relaxation and vasodilation.
The synthesis of nortadalafil typically involves demethylation of tadalafil. Various synthetic routes have been explored in the literature, focusing on optimizing yields and purity of the final product. These methods often employ chemical reagents that facilitate the removal of the methyl group from the tadalafil molecule.
One common method for synthesizing nortadalafil involves using strong acids or bases to cleave the methyl group. For instance, the application of lithium aluminum hydride has been documented as an effective reducing agent in such reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the efficiency and yield of nortadalafil synthesis.
The molecular formula of nortadalafil is C22H24N2O4S, with a molecular weight of approximately 396.50 g/mol. Its structure features a similar backbone to tadalafil but lacks one methyl group on the nitrogen atom.
The structural representation can be described as follows:
Nortadalafil participates in various chemical reactions typical for phosphodiesterase-5 inhibitors. Its primary reaction mechanism involves binding to the active site of phosphodiesterase-5, thereby preventing the breakdown of cyclic guanosine monophosphate.
The inhibition mechanism can be summarized as follows:
Nortadalafil's mechanism of action mirrors that of tadalafil, functioning primarily through the inhibition of phosphodiesterase-5 enzymes. By blocking this enzyme, nortadalafil increases cyclic guanosine monophosphate levels within smooth muscle cells.
This increase facilitates smooth muscle relaxation, particularly in vascular tissues such as those found in the penis and lungs. The resultant vasodilation enhances blood flow, which is essential for both erectile function and pulmonary circulation.
Nortadalafil is primarily utilized in research settings to explore its pharmacological properties and potential therapeutic applications. Studies have indicated its effectiveness in enhancing blood flow similar to tadalafil but with limited clinical data available for direct medical application.
Research indicates potential uses in:
Nortadalafil first emerged in scientific literature around 2006 when researchers identified novel tadalafil-like compounds in adulterated sexual enhancement supplements [2]. Its structural derivation from tadalafil involves the replacement of the N-methyl group on the piperazinedione ring with hydrogen or other functional groups, yielding a compound with a molecular formula of C~24~H~24~N~3~O~5~ (molecular weight: 434.1710 g/mol for [M+H]⁺) [2]. This modification classifies it within a broader category of "nortadalafil" analogs, which includes derivatives like N-3-hydroxypropylnortadalafil and N-cyclohexylnortadalafil, all sharing the core scaffold of tadalafil but differing in substituents at the piperazine nitrogen [2] [8].
Structural Evolution and Synthesis Pathways:The synthesis of nortadalafil analogs typically involves reductive alkylation or nucleophilic substitution reactions targeting the secondary amine of desmethyltadalafil (pretadalafil). Illicit laboratories exploit these pathways to generate structurally novel variants that evade standard regulatory detection methods [2]. Key structural differences between tadalafil and its analogs are highlighted in Table 1.
Analytical Differentiation:Advanced chromatographic and spectroscopic techniques—particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy—have been critical for identifying and differentiating nortadalafil from approved PDE5 inhibitors. These methods reveal distinct retention times and fragmentation patterns compared to tadalafil and its hydroxypropyl derivatives [2]. For example, nortadalafil exhibits characteristic mass spectral peaks at m/z 390.1557 (M+H–CO₂)⁺ and 312.1234 (M+H–C₇H₇NO)⁺, differing significantly from tadalafil's profile [2].
Table 1: Structural Comparison of Tadalafil and Select Analogs
Compound | R Group on Piperazine | Molecular Formula | Key Mass Spectral Ions ([M+H]⁺) |
---|---|---|---|
Tadalafil | –CH₃ | C~22~H~19~N~3~O~4~ | 390.1557, 268.1079 |
Nortadalafil | –H | C~21~H~17~N~3~O~4~ | 376.1401, 312.1234 |
N-3-Hydroxypropylnortadalafil | –CH₂CH₂CH₂OH | C~24~H~24~N~3~O~5~ | 434.1710, 390.1598 |
Nortadalafil exemplifies a growing trend in pharmaceutical adulteration, where unapproved PDE5 inhibitor analogs are intentionally incorporated into "natural" sexual health supplements to enhance efficacy. These compounds circumvent regulatory oversight by exploiting structural modifications that avoid detection in routine screenings while preserving pharmacological activity [8] [9].
Prevalence and Regulatory Challenges:Between 2011–2022, the European Union's Rapid Alert System for Food and Feed (RASFF) recorded 235 notifications for PDE5 inhibitor-adulterated supplements, with nortadalafil and its derivatives constituting ~21% of these cases [8]. Over 65% of these notifications were classified as "serious risks," primarily triggered by border rejections or market surveillance programs. The persistence of such adulterants highlights limitations in global regulatory harmonization and pre-market supplement testing [8].
Detection and Analytical Complexity:The identification of nortadalafil in complex matrices requires sophisticated analytical strategies:
Multidimensional Chromatography: Critical for resolving co-eluting contaminants in supplement extracts [8].
Metabolic and Photochemical Transformations:Nortadalafil shares metabolic pathways with tadalafil, undergoing hepatic N-demethylation and hydroxylation via cytochrome P450 (CYP3A4). Additionally, environmental photodegradation studies show that nortadalafil's sulfonamide group hydrolyzes to sulfonic acid under simulated sunlight, generating transformation products identical to those observed in sildenafil analogs [6]. This degradation complicates environmental monitoring of PDE5 inhibitors in wastewater [6].
Table 2: RASFF Notifications for PDE5 Inhibitor-Adulterated Supplements (2011–2022)
Adulterant Category | Number of Notifications | % Classified as Serious Risk | Primary Notification Type |
---|---|---|---|
All PDE5 Inhibitors | 235 | 65% | Alert (45%), Border Rejection (38%) |
Tadalafil Analogs (e.g., Nortadalafil) | ≈50 | >70% | Border Rejection (52%) |
Sibutramine/Laxatives | 76 | 68% | Alert (60%) |
Stimulants (e.g., DMAA) | 97 | 63% | Information (44%) |
The continuous emergence of nortadalafil analogs underscores an urgent need for harmonized nutrivigilance systems and advanced detection technologies to protect consumers from undisclosed pharmaceutical adulterants [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7